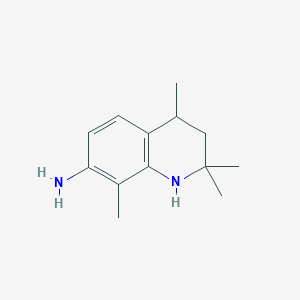

7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl-

Beschreibung

7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl- is a tetrahydroquinoline derivative characterized by a partially saturated quinoline backbone and four methyl substituents at positions 2, 2, 4, and 7.

Eigenschaften

IUPAC Name |

2,2,4,8-tetramethyl-3,4-dihydro-1H-quinolin-7-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-8-7-13(3,4)15-12-9(2)11(14)6-5-10(8)12/h5-6,8,15H,7,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYYXVRRINSHIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NC2=C1C=CC(=C2C)N)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl- typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 7-nitroquinoline, followed by methylation of the resulting amine. The reaction conditions often include the use of hydrogen gas and a palladium catalyst under high pressure and temperature.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and advanced catalytic systems are often employed to achieve higher yields and purity. The use of automated systems ensures consistent reaction conditions and minimizes human error.

Analyse Chemischer Reaktionen

Types of Reactions

7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can further modify the structure, leading to the formation of tetrahydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of a base like sodium hydride (NaH).

Major Products

The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups such as hydroxyl, amino, and alkyl groups.

Wissenschaftliche Forschungsanwendungen

7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl- has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways in cells. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

Structural Similarities and Substituent Effects

Key structural analogs and their distinguishing features are summarized below:

Substituent Impact :

- Methyl Groups: The target compound’s four methyl groups increase steric hindrance and lipophilicity compared to mono- or dimethylated analogs. This may reduce solubility but enhance membrane permeability in biological systems.

- Amine Position: The amine at position 7 (vs.

Physicochemical Properties

- Boiling Points: While direct data are unavailable, analogs like Quinoline, 5,6,7,8-tetrahydro-3-methyl- exhibit a boiling point of 386.70 K . The target compound’s additional methyl groups may elevate this value due to increased molecular weight.

- Solubility : Hydrochloride salts (e.g., in ) show enhanced water solubility compared to free bases, suggesting that salt formation could optimize the target compound’s bioavailability .

Biologische Aktivität

7-Quinolinamine, 1,2,3,4-tetrahydro-2,2,4,8-tetramethyl- is a compound belonging to the quinoline family, which has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including antimalarial, antiplasmodial, and leishmanicidal activities. This article reviews the biological activity of this specific compound based on recent studies and findings.

Chemical Structure and Properties

The chemical structure of 7-Quinolinamine can be described as follows:

- Molecular Formula : C13H16N

- Molecular Weight : 188.28 g/mol

- IUPAC Name : 7-Quinolinamine

The compound features a tetrahydroquinoline core with additional methyl groups that may influence its biological activity.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinoline derivatives. For instance, a study evaluating various quinoline analogs demonstrated significant antiplasmodial activity against Plasmodium falciparum, with half-maximal effective concentration (EC50) values ranging from 3.6 to 19.3 µM for certain compounds . Although specific data on 7-Quinolinamine is limited, its structural similarities to other active quinolines suggest potential efficacy against malaria.

Antileishmanial Activity

In vitro studies have shown that certain quinoline derivatives exhibit leishmanicidal properties. Compounds similar to 7-Quinolinamine have been found to be effective against Leishmania species, indicating a promising avenue for further research into its therapeutic applications . The ability of these compounds to cross the blood-brain barrier while remaining non-toxic in the gastrointestinal tract enhances their potential as safe treatments for leishmaniasis.

Enzyme Inhibition

A study on novel quinolinyl iminothiazolines reported significant inhibition of alkaline phosphatase by certain derivatives . While 7-Quinolinamine was not directly tested in this context, the findings suggest that modifications of quinoline structures can lead to potent enzyme inhibitors, which may also apply to this compound.

Case Study: Antiplasmodial Activity

A detailed investigation into the antiplasmodial activity of various quinoline derivatives revealed that compounds with similar structural features to 7-Quinolinamine exhibited moderate to high activity against P. berghei in animal models. However, some compounds failed to control the infection effectively when administered alone .

Research Findings on Toxicity and Bioavailability

Research indicates that certain quinoline derivatives possess favorable pharmacokinetic profiles with sufficient oral bioavailability and low acute toxicity at high doses (up to 2000 mg/kg) in animal models . This suggests that 7-Quinolinamine may also exhibit similar safety profiles conducive for therapeutic use.

Summary of Biological Activities

Q & A

Q. How can researchers integrate theoretical frameworks with experimental data to validate mechanistic hypotheses?

- Methodological Answer :

- Hypothesis-Driven Design : Start with DFT calculations (e.g., HOMO-LUMO gaps) to predict reactivity, then validate via trapping experiments (e.g., radical scavengers in synthesis) .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map pathways affected in treated cells .

- Bayesian Analysis : Quantify confidence in mechanistic models using experimental reproducibility metrics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.